molecular formula C16H18N4O2 B2754959 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2415463-60-2

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2754959
CAS No.: 2415463-60-2
M. Wt: 298.346
InChI Key: GXSHYAPGCVZKAS-UHFFFAOYSA-N
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Description

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, an azetidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to the combination of its structural features, including the methoxy group, azetidine ring, and pyridine ring.

Properties

IUPAC Name

6-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19(16(21)12-6-7-15(22-2)18-9-12)13-10-20(11-13)14-5-3-4-8-17-14/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSHYAPGCVZKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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